molecular formula C14H19ClN2O4S B4112397 N-(5-chloro-2-hydroxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-(5-chloro-2-hydroxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4112397
M. Wt: 346.8 g/mol
InChI Key: KWJIIWNIEIVNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CHEMBL1200680 and belongs to the class of piperidinecarboxamide derivatives.

Mechanism of Action

The exact mechanism of action of CHEMBL1200680 is not fully understood. However, it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that play a role in inflammation and pain. It is also believed to act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, which are responsible for the inhibition of neurotransmission in the brain.
Biochemical and Physiological Effects
CHEMBL1200680 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. It has also been shown to increase the activity of GABA receptors, leading to a reduction in neuronal excitability and seizure activity.

Advantages and Limitations for Lab Experiments

CHEMBL1200680 has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2 enzyme, making it an ideal tool for studying the role of COX-2 in various diseases. It is also a positive allosteric modulator of GABA receptors, making it an ideal tool for studying the role of GABA receptors in neurological disorders. However, CHEMBL1200680 has some limitations for lab experiments. It has poor solubility in water, making it difficult to use in aqueous solutions. It also has poor bioavailability, making it difficult to use in in vivo experiments.

Future Directions

There are several future directions for the study of CHEMBL1200680. One direction is to study its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in order to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent and selective derivatives.

Scientific Research Applications

CHEMBL1200680 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-2-22(20,21)17-7-5-10(6-8-17)14(19)16-12-9-11(15)3-4-13(12)18/h3-4,9-10,18H,2,5-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJIIWNIEIVNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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